

YKL-06-061 solubility and preparation for experiments

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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B611892

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Application Notes and Protocols for YKL-06-061

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and preparation of **YKL-06-061** for experimental use. The protocols outlined below are intended to ensure consistent and reliable results in both in vitro and in vivo studies.

YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC₅₀ values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively[1][2][3]. Its mechanism of action involves the inhibition of SIKs, which leads to the increased expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis[1][4][5].

Data Presentation

For ease of reference, the following tables summarize the solubility and stability of **YKL-06-061**.

Table 1: Solubility of **YKL-06-061**

Solvent	Solubility	Notes
DMSO	16.67 mg/mL to 62.5 mg/mL	Ultrasonic assistance may be required. It is recommended to use fresh, non-hygroscopic DMSO[1][3][6].
Ethanol	4 mg/mL	
Water	Insoluble	[3][7]
Acetonitrile	0.1 - 1 mg/mL (Slightly soluble)	[8]
Chloroform	1 - 10 mg/mL (Sparingly soluble)	[8]

Table 2: Storage and Stability of YKL-06-061

Form	Storage Temperature	Stability	Notes
Solid (Lyophilized Powder)	-20°C	≥ 4 years	[8]
Stock Solution in Solvent	-80°C	6 months	Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles[1][2][7].
-20°C	1 month	Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles[1][2][7].	

Experimental Protocols

Protocol 1: Preparation of YKL-06-061 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **YKL-06-061**, typically in DMSO, which can then be diluted for various experimental applications.

Materials:

- **YKL-06-061** (solid powder)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the **YKL-06-061** vial to room temperature before opening.
- Weigh the desired amount of **YKL-06-061** powder in a sterile tube.
- Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 189.52 μ L of DMSO to 1 mg of **YKL-06-061**, which has a molecular weight of 527.66 g/mol).
- Vortex the solution thoroughly to dissolve the compound.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][2]. Ensure the tubes are tightly sealed and protected from light.

Protocol 2: Preparation of YKL-06-061 for In Vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

- **YKL-06-061** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium
- Sterile tubes for dilution

Procedure:

- Thaw a single aliquot of the **YKL-06-061** DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 μ M working solution from a 10 mM stock, dilute the stock solution 1:1000 in the culture medium.
- Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically \leq 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
- Add the prepared **YKL-06-061** working solutions to the cells. In published studies, concentrations have ranged from 0 to 16 μ M for treating human melanoma cells[1][6].

Protocol 3: Preparation of YKL-06-061 for In Vivo Animal Studies

This protocol provides two different formulations for the preparation of **YKL-06-061** for administration in animal models. An in vivo study in a mouse model of epilepsy used a dosage of 20 mg/kg[8].

Formulation 1: Aqueous-Based Vehicle

This formulation is suitable for parenteral administration.

Materials:

- **YKL-06-061** stock solution in DMSO (e.g., 12.5 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- To prepare a 1 mL working solution, add 100 μ L of the 12.5 mg/mL DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly until the solution is homogeneous.
- Add 50 μ L of Tween-80 and mix again.
- Add 450 μ L of saline to bring the final volume to 1 mL.
- Mix until a clear solution is obtained. This protocol yields a solution of at least 1.25 mg/mL[1].

Formulation 2: Oil-Based Vehicle

This formulation is an alternative for oral or parenteral administration.

Materials:

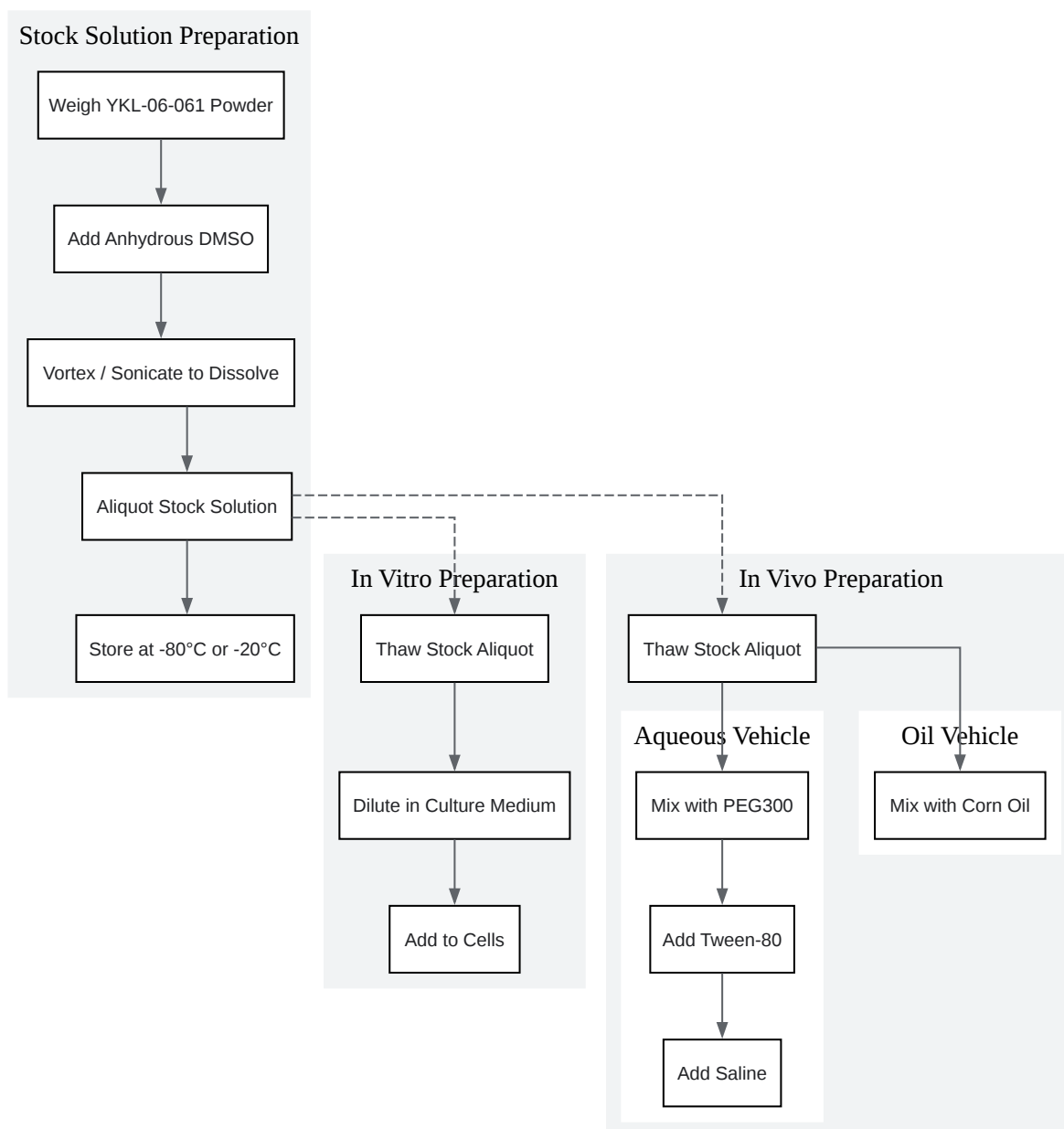
- **YKL-06-061** stock solution in DMSO (e.g., 12.5 mg/mL)
- Corn oil
- Sterile tubes

Procedure:

- To prepare a 1 mL working solution, add 100 μ L of the 12.5 mg/mL DMSO stock solution to 900 μ L of corn oil.

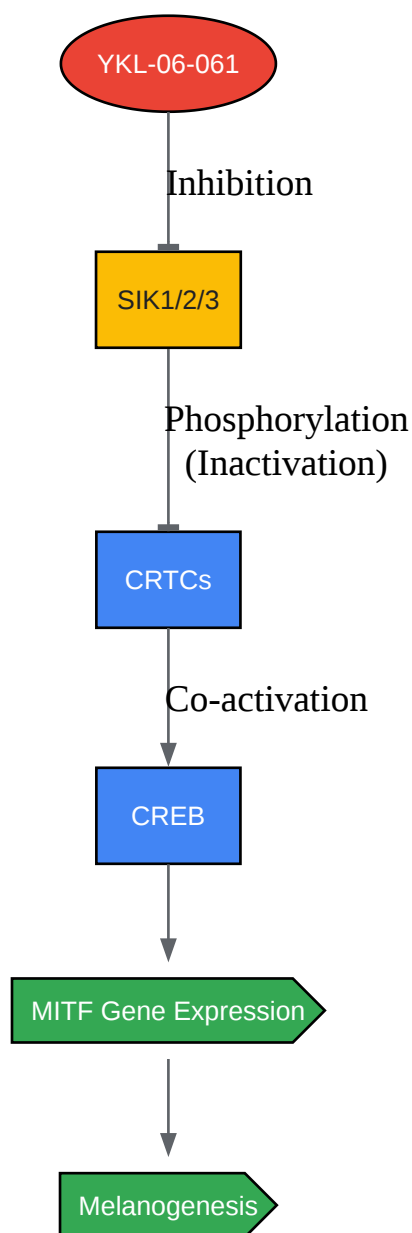
- Mix thoroughly until the solution is homogeneous. This protocol yields a clear solution of at least 1.25 mg/mL[1].
- Note: It is advised to use this formulation cautiously if the dosing period is expected to exceed two weeks[1].

Visualizations



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Figure 1: Experimental workflow for the preparation of **YKL-06-061** solutions.



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Figure 2: Signaling pathway of YKL-06-061 in promoting melanogenesis.

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